molecular formula C18H16ClF3N2O2 B2941810 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034578-06-6

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2941810
CAS RN: 2034578-06-6
M. Wt: 384.78
InChI Key: VXJWBKNEMUIZCO-UHFFFAOYSA-N
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Description

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a versatile material used in scientific research. It is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .


Synthesis Analysis

The synthesis of piperidone derivatives, which this compound is a part of, has been explored in various studies . The synthesis process involves various catalysts and the piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has focused on synthesizing various related compounds and analyzing their structural properties. For example, studies have detailed the synthesis and characterization of complex molecules through spectroscopic techniques and single crystal X-ray diffraction studies. These molecules exhibit intricate molecular geometries and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in drug design and material science. The thermal properties of such compounds have also been explored, providing insights into their stability under different temperature conditions (Karthik et al., 2021).

Crystal Structure Elucidation

Crystallographic studies have further advanced the understanding of the molecular structure of related compounds, revealing detailed information about their crystalline forms, dihedral angles, and intermolecular hydrogen bonding patterns. Such information is invaluable for the design of new materials and pharmaceuticals, as it helps predict the compounds' physical properties and interactions with other molecules (Revathi et al., 2015).

Antimicrobial and Antitubercular Activities

Some derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies have led to the identification of compounds with significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as leads for the development of new antibiotics. The synthesis processes and the evaluation of the biological activities of these compounds contribute to the broader field of medicinal chemistry and drug discovery (Mallesha & Mohana, 2014).

Novel Drug Candidates and SERMs

Research into the structural characterization of side products in the synthesis of new anti-tuberculosis drug candidates has also been reported. This includes studies on compounds related to the (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone structure, showcasing the importance of understanding all aspects of the synthesis process for the development of novel therapeutics (Eckhardt et al., 2020).

properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c19-15-11-23-8-5-16(15)26-14-6-9-24(10-7-14)17(25)12-1-3-13(4-2-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJWBKNEMUIZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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